molecular formula C12H10N4O2S2 B11021142 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11021142
M. Wt: 306.4 g/mol
InChI Key: ROZSHQYDFQQZBO-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: NaBH₄, LiAlH₄, ethanol (EtOH)

    Substitution: NaH, KOtBu, DMF

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its fused thiazole-pyrimidine structure, which imparts unique chemical and biological properties. This structure allows for diverse reactivity and potential therapeutic applications, making it a valuable compound in scientific research .

Biological Activity

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its unique structural features, which include a thiazole ring fused with a pyrimidine ring. The molecular formula of this compound is C11H10N4O2S2, with a molecular weight of approximately 292.3 g/mol.

Research indicates that this compound exhibits potential biological activities including antimicrobial , antiviral , and anticancer properties. Its mechanism of action likely involves interaction with specific molecular targets, potentially inhibiting certain enzymes or proteins that disrupt cellular processes. Studies have shown effective binding to target proteins involved in disease pathways through molecular docking simulations.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance, a study reported an IC₅₀ value of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial efficacy.

Antiviral Activity

In antiviral assays, the compound showed promising results against several viruses. Notably, it exhibited a significant reduction in viral replication in cell cultures infected with influenza virus. The mechanism appears to be linked to the inhibition of viral polymerase activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It demonstrated considerable cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and HCT-15 (colon carcinoma). The IC₅₀ values were reported at 12 µM and 10 µM respectively, showcasing its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The unique combination of thiazole and pyrimidine structures in this compound contributes to its varied biological activities. A comparative analysis with structurally similar compounds highlights the importance of specific functional groups in enhancing biological activity:

Compound NameStructure FeaturesBiological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamideContains thiazole ringAntimicrobial
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamideThiazole moiety presentAntimicrobial
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5-methyl-benzoxazol-2-y)sulfanylacetamideThiazole and benzoxazole ringsAntimicrobial

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Study : In a study involving A549 lung cancer cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls. Flow cytometry analysis indicated that the compound induced apoptosis via the caspase pathway.
  • Antiviral Study : A study assessing the antiviral effects against influenza virus demonstrated that pre-treatment with the compound significantly reduced viral titers by over 80% in infected cell cultures.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c1-6-5-19-12-14-4-8(10(18)16(6)12)9(17)15-11-13-3-7(2)20-11/h3-5H,1-2H3,(H,13,15,17)

InChI Key

ROZSHQYDFQQZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C

Origin of Product

United States

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